B1579964 L-LYSINE:2HCL (1-13C; ALPHA-15N)

L-LYSINE:2HCL (1-13C; ALPHA-15N)

Cat. No.: B1579964
M. Wt: 221.10
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Identity and Isotopic Labeling Configuration

L-Lysine:2HCl (1-¹³C; α-¹⁵N) exhibits a precisely defined molecular structure characterized by selective isotopic substitution at two critical positions within the lysine backbone. The compound maintains the fundamental (S)-2,6-diaminohexanoic acid structure of natural lysine while incorporating a carbon-13 isotope at the carboxyl carbon position (C-1) and a nitrogen-15 isotope at the alpha-amino nitrogen position. This specific labeling pattern results in a molecular formula of C₅¹³CH₁₆Cl₂N¹⁵NO₂, with a molecular weight of 221.10 daltons, representing a controlled increase from the unlabeled compound due to the heavier isotopes.

The isotopic enrichment levels for this compound typically achieve 99% for carbon-13 and 98% for nitrogen-15, ensuring minimal contamination with natural abundance isotopes. The dihydrochloride salt form enhances the compound's stability and solubility characteristics, making it particularly suitable for aqueous biochemical applications. The labeled CAS number 2483829-98-5 distinguishes this isotope-labeled variant from the unlabeled L-lysine dihydrochloride (CAS 657-26-1).

The structural integrity of the lysine side chain remains unchanged, preserving the four-carbon aliphatic chain terminating in a primary amino group essential for protein incorporation and biological function. This preservation of biological activity combined with the isotopic markers creates an ideal tracer compound for metabolic studies and protein analysis. The chemical purity specification of 98% ensures reliable experimental results across diverse research applications.

Historical Development of Stable Isotope-Labeled Amino Acids

The conceptual foundation for stable isotope-labeled amino acids traces back to Frederick Soddy's groundbreaking work in 1913, when he first coined the term "isotope" from the Greek words meaning "same place". This fundamental discovery laid the groundwork for understanding that elements could exist in multiple forms with identical chemical properties but different atomic masses due to varying neutron numbers. The subsequent development of mass spectrometry equipment by Nobel laureates J.J. Thomson and F.W. Aston enabled the accurate identification and quantification of isotopic abundance, establishing the technical foundation for isotope tracer methodology.

The practical application of stable isotopes in biological research emerged during the 1930s through the pioneering work of Rudolf Schoenheimer and David Rittenberg, who demonstrated the utility of deuterium-labeled compounds for tracking metabolic pathways. Their research program, conducted under the general title "Deuterium as an Indicator of Intermediary Metabolism," produced fourteen seminal papers that established the fundamental principles of isotope tracer methodology in biological systems. The successful isolation and concentration of nitrogen-15 by Harold Urey in 1937 provided additional tools for investigating amino acid and protein metabolism, expanding the scope of isotope tracer applications.

The transition from deuterium to carbon-13 and nitrogen-15 labeling represented a significant advancement in the field, as these heavier isotopes provided more distinct mass shifts while maintaining chemical equivalence with their natural abundance counterparts. The development of amino acid-specific labeling techniques required sophisticated synthetic chemistry approaches to achieve selective isotope incorporation at desired positions within the molecular structure. The "head-to-tail" conversion methodology, as demonstrated in the synthesis of stereoarray isotope-labeled lysine, exemplifies the precision required to achieve stereospecific labeling while maintaining biological activity.

Role in Modern Biochemical Research Methodologies

L-Lysine:2HCl (1-¹³C; α-¹⁵N) serves as a crucial component in multiple advanced analytical methodologies that define contemporary biochemical research. In Stable Isotope Labeling by Amino Acids in Cell culture applications, this compound enables researchers to achieve metabolic labeling of cellular proteins through incorporation during protein synthesis. The technique involves cultivating cells in media containing the isotope-labeled lysine, resulting in complete incorporation into newly synthesized proteins and creating mass spectral signatures that distinguish experimental conditions.

The dual isotopic labeling pattern provides exceptional versatility in Nuclear Magnetic Resonance spectroscopy applications, where both carbon-13 and nitrogen-15 nuclei serve as sensitive probes for protein structure and dynamics studies. The carbon-13 label at the carboxyl position enables detailed investigation of backbone conformational states, while the nitrogen-15 label at the alpha-amino position provides insights into hydrogen bonding patterns and electrostatic environments. Research utilizing stereoarray isotope-labeled lysine has demonstrated the ability to achieve unambiguous stereospecific assignments for prochiral protons within lysine side chains, significantly enhancing the precision of structural determinations.

Research Application Isotope Utilized Analytical Method Information Obtained
Protein Quantification ¹³C, ¹⁵N Mass Spectrometry Relative Abundance
Structural Analysis ¹³C Nuclear Magnetic Resonance Backbone Conformation
Dynamics Studies ¹⁵N Nuclear Magnetic Resonance Hydrogen Bonding
Metabolic Tracing ¹³C, ¹⁵N Mass Spectrometry Pathway Analysis

Contemporary proteomics research increasingly relies on the quantitative capabilities provided by isotope-labeled amino acids for comparative studies of protein expression under different experimental conditions. The incorporation of L-Lysine:2HCl (1-¹³C; α-¹⁵N) into cellular proteins creates a permanent isotopic signature that persists through protein purification and enzymatic digestion procedures, enabling accurate quantification even in complex biological samples. The development of multiplexed labeling strategies, where different isotopic variants of lysine create distinct mass shifts, allows for simultaneous comparison of multiple experimental conditions within a single analytical run.

Properties

Molecular Weight

221.10

Purity

98%

Origin of Product

United States

Scientific Research Applications

Nutritional and Metabolic Research

L-Lysine is essential for protein synthesis, hormone production, and calcium absorption. The isotopic labeling with carbon-13 and nitrogen-15 enhances its utility in metabolic studies, allowing researchers to trace metabolic pathways and protein interactions using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Case Study: Metabolic Pathway Analysis

A study investigated the dynamics of lysine and α-aminoadipic acid using intravenous infusions of L-lysine-α 15N hydrochloride. The results demonstrated significant insights into the regulation of amino acid metabolism under insulin influence, showcasing the compound's application in understanding metabolic disorders like diabetes .

Protein Structure and Dynamics Studies

L-Lysine:2HCl (1-13C; Alpha-15N) is extensively used in NMR-based research to probe the structure and dynamics of biological macromolecules. Its isotopic labeling allows for detailed analysis of protein conformation and interactions.

Case Study: NMR Spectroscopy

Research involving L-lysine·2HCl revealed that the 13C resonances of the carboxyl group and α-CH were identical to those of natural abundance lysine, indicating its structural integrity when used in solid-state NMR experiments. This study provided insights into how lysine interacts with silica nanoparticles, which is crucial for drug delivery systems .

Applications in Drug Development

The compound's isotopic labeling is beneficial for drug development, particularly in understanding drug interactions at a molecular level. It aids in determining how drugs affect metabolic pathways involving lysine.

Data Table: Isotopic Labeling Applications

Application AreaMethodologyFindings
Metabolism StudiesNMR SpectroscopyTraced metabolic pathways involving lysine
Protein DynamicsSolid-State NMRAnalyzed protein-ligand interactions
Drug Interaction StudiesIsotope LabelingEvaluated drug effects on lysine metabolism

Agricultural Biotechnology

In agricultural biotechnology, L-Lysine:2HCl (1-13C; Alpha-15N) can be utilized to enhance the nutritional quality of animal feed. By understanding lysine metabolism in livestock, researchers can formulate better feed supplements.

Case Study: Livestock Nutrition

Research has demonstrated that supplementing animal diets with L-lysine can improve growth rates and feed efficiency. Isotopic labeling allows for tracking lysine absorption and utilization within the animal's body, providing data critical for optimizing feed formulations.

Environmental Studies

The compound is also applicable in environmental research, particularly in studying nitrogen cycles and the role of amino acids in soil health. Isotopic labeling helps trace nitrogen sources and transformations in ecosystems.

Case Study: Nitrogen Cycle Investigation

A study utilized L-Lysine:2HCl (1-13C; Alpha-15N) to investigate nitrogen dynamics in soil microbiomes. The findings indicated how lysine-derived nitrogen contributes to microbial growth and activity, emphasizing its role in nutrient cycling within ecosystems .

Comparison with Similar Compounds

Comparison with Similar Isotopically Labeled Lysine Derivatives

Isotopic Labeling Position and Configuration

The position of isotopic labels significantly impacts biological and analytical utility. Below is a comparative analysis:

Compound Name Isotopic Labels Purity (%) Key Applications Certifications References
L-LYSINE:2HCL (1-13C; ALPHA-15N) 1-13C; alpha-15N 98 Protein metabolism, lactation studies MPT available
DL-LYSINE:2HCL (EPSILON-15N, 98%) Epsilon-15N 98 Nitrogen cycling studies None specified
L-LYSINE:2HCL (13C6, 99%; 15N2, 99%) Uniform 13C6; dual 15N (alpha + epsilon) 99 High-resolution metabolic flux None specified
L-LYSINE:2HCL (D9, 98%) Deuterated (D9) 98 NMR spectroscopy, pharmacokinetics None specified
L-Lysine-13C6-15N2 Hydrochloride Uniform 13C6; dual 15N (alpha + epsilon) >98 Drug development, diabetes research Research-grade

Key Observations :

  • Positional Specificity: Alpha-15N labels (as in the target compound) are critical for studying amino acid incorporation into proteins, while epsilon-15N labels (e.g., DL-LYSINE:2HCL) are better suited for tracking nitrogen redistribution in plants or microbes .
  • Dual vs. Single Labels : Compounds with dual isotopes (e.g., 13C6 + 15N2) provide multi-dimensional tracking but may require higher costs and specialized instrumentation .

Purity and Certification Standards

Purity and testing protocols vary across suppliers:

  • L-LYSINE:2HCL (1-13C; ALPHA-15N) : 98% CP with optional MPT certification for biomedical use .
  • L-LYSINE:2HCL (ALPHA-15N, 95–99%) : Lower purity (95–99%) without MPT, reducing suitability for in vivo studies .
  • L-Lysine-13C6-15N2 Hydrochloride : >98% purity but lacks MPT, limiting use in sterile applications .
Metabolic Studies in Humans
  • Lactation and Protein Turnover: L-LYSINE:2HCL (alpha-15N) was used to demonstrate that lysine flux correlates with milk production in lactating women (r = 0.59, p < 0.05) .
  • Comparative Utility : Uniformly 13C6-labeled lysine (e.g., L-LYSINE:2HCL 13C6) provided higher sensitivity in carbon flux studies but required complex data deconvolution .
Plant and Environmental Research
  • Carbon Allocation : 13C-labeled lysine analogs (e.g., 1-13C) were critical in maize studies, showing 19.99–46.46% of photosynthate-derived carbon enters soil via roots .
  • Nitrogen Use Efficiency : Alpha-15N labels revealed that apple tree nitrogen uptake drops to 32.22% under stress, while epsilon-15N labels are less effective in such analyses .

Commercial Availability and Supplier Diversity

  • L-LYSINE:2HCL (1-13C; ALPHA-15N) : Offered by specialized suppliers like Shanghai Zhenzhun Bio and CIL (Cambridge Isotope Laboratories) with rapid delivery .
  • Niche Variants : DL-LYSINE:2HCL (epsilon-15N) is less commonly available, primarily through European suppliers .

Preparation Methods

Isotopic Labeling and Adsorption Preparation

A key preparation step for isotopically labeled L-lysine hydrochloride involves adsorption onto substrates to study molecular interactions or to purify the compound. For example, in research involving 13C,15N-L-lysine·2HCl, the compound is dissolved in deionized water, and the pH is carefully adjusted to around 10.0 using sodium hydroxide to maintain the lysine in its desired protonation state. The solution is then mixed with a substrate such as fumed silica nanoparticles and stirred for several hours (e.g., 3 hours) to reach adsorption equilibrium. Afterward, the mixture is centrifuged, and the solid is dried under vacuum at mild temperatures (~30 °C) for extended periods (e.g., 15 hours) to obtain the adsorbed lysine sample.

This method ensures that the isotopically labeled L-lysine hydrochloride maintains its structural integrity and isotopic enrichment, which is critical for subsequent spectroscopic analysis or biochemical applications.

Microbial Fermentation for L-Lysine Production

The primary industrial and research-scale preparation of L-lysine, including isotopically labeled variants, is based on microbial fermentation using specific bacterial strains. The process involves the following:

  • Microorganisms Used: Mutant strains of the genera Brevibacterium and Corynebacterium are employed. These mutants are selected or engineered for enhanced L-lysine production, often by inducing sensitivity to fluoropyruvic acid and resistance to S-(2-aminoethyl)-L-cysteine (AEC). Such mutants can be generated by mutagenesis methods like UV irradiation or chemical mutagens such as N-methyl-N'-nitro-N-nitrosoguanidine.

  • Culture Medium: The fermentation medium contains carbon sources (e.g., glucose, sucrose, molasses, starch hydrolysates), nitrogen sources (ammonium salts, gaseous ammonia, urea), inorganic ions, and growth factors like nicotinamide. The medium pH is maintained between 5.0 and 9.0, typically adjusted with acids or alkalis during fermentation.

  • Fermentation Conditions: Cultivation is aerobic, at temperatures ranging from 24 °C to 37 °C, usually around 31 °C to 33 °C for optimal production. The fermentation duration is 2 to 7 days, with continuous monitoring and adjustment of pH (e.g., 7.2 to 8.2) by feeding solutions such as acetic acid with ammonium acetate or gaseous ammonia. Agitation and aeration are maintained to support microbial growth.

  • Isotopic Incorporation: To prepare isotopically labeled L-lysine, the fermentation medium is supplemented with isotopically enriched precursors, such as 13C-glucose or 15N-ammonium salts, ensuring incorporation of the isotopes into the lysine molecule during biosynthesis.

  • Recovery and Purification: After fermentation, L-lysine is isolated from the culture broth by conventional methods such as ion exchange chromatography, crystallization, and drying to obtain the pure L-lysine·2HCl salt with isotopic labeling.

Chemical and Analytical Characterization

The prepared L-LYSINE:2HCL (1-13C; ALPHA-15N) is characterized by advanced nuclear magnetic resonance (NMR) techniques to confirm isotopic incorporation and chemical purity:

  • NMR Spectroscopy: Both 13C and 15N chemical shifts are analyzed using cross-polarization magic angle spinning (CP-MAS) NMR to identify the protonation states of amino groups and the carboxyl group. For example, the 13C resonance of the carboxyl group shifts depending on protonation, and the 15N resonances distinguish between the alpha and epsilon amino groups. These data confirm the isotopic labeling and chemical environment of the lysine molecule.

  • Chemical Shift Data Table:

Sample C=O (ppm) Cα (ppm) Cβ (ppm) Cγ (ppm) Cδ (ppm) Cε (ppm) α-NH2/α-NH3+ (ppm) ε-NH2/ε-NH3+ (ppm) Structure Description
Natural abundance lysine 177 55 35 22 32 44 39 24 NH2(CH2)4CH(NH3+)COO−
13C,15N-lysine·2HCl 171 53 31, 26 - - - Downfield shift Downfield shift Protonated amino groups and carboxyl group

Note: The downfield shifts in 15N resonances for 13C,15N-lysine·2HCl indicate protonation and hydrogen bonding interactions with chloride ions.

Summary Table: Preparation Methods Overview

Preparation Step Description Key Parameters/Conditions
Adsorption Preparation Mixing isotopically labeled lysine with fumed silica in water, pH 10, stirring and drying 3 h stirring, pH 10, vacuum drying at 30 °C for 15 h
Microbial Fermentation Cultivation of mutant Brevibacterium or Corynebacterium strains in enriched media 24–37 °C, pH 5–9, aerobic, 2–7 days, isotopic precursors
Mutagenesis for Strain UV or chemical mutagenesis to induce fluoropyruvic acid sensitivity and AEC resistance N-methyl-N'-nitro-N-nitrosoguanidine, UV irradiation
Recovery & Purification Ion exchange chromatography and crystallization to isolate L-lysine·2HCl Conventional purification methods
Analytical Characterization NMR spectroscopy to confirm isotopic incorporation and chemical structure 13C and 15N CP-MAS NMR, chemical shift analysis

Q & A

Q. What is the role of L-LYSINE:2HCL (1-13C; ALPHA-15N) in metabolic flux analysis?

This isotopically labeled lysine variant serves as a stable isotope tracer to quantify metabolic pathways such as protein synthesis, degradation, and amino acid recycling. The ¹³C and ¹⁵N labels allow precise tracking of lysine incorporation into proteins or its conversion into downstream metabolites (e.g., acetyl-CoA or polyamines) via mass spectrometry (MS) or nuclear magnetic resonance (NMR). Researchers can calculate turnover rates by measuring isotopic enrichment in target molecules over time .

Q. How does isotopic labeling with ¹³C and ¹⁵N in L-lysine enhance protein quantification in mass spectrometry?

Dual labeling enables multiplexed proteomic experiments using techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). For example, ¹³C₆-¹⁵N₂-L-lysine introduces an 8-Da mass shift in peptides, allowing simultaneous analysis of multiple experimental conditions (e.g., control vs. treated cells) in a single MS run. This reduces technical variability and improves statistical power .

Advanced Research Questions

Q. How can researchers optimize SILAC labeling efficiency using L-LYSINE:2HCL (1-13C; ALPHA-15N) in mammalian cell cultures?

  • Media Preparation : Use lysine/arginine-deficient media supplemented with dialyzed fetal bovine serum to prevent unlabeled amino acid contamination .
  • Labeling Duration : Ensure ≥5 cell doublings for >95% isotopic incorporation. Validate via MS/MS to confirm absence of "light" lysine peaks .
  • Cross-Contamination Checks : Include a "label-swap" control (e.g., reverse isotopic labels between treatment groups) to identify batch effects .

Q. What methodological considerations apply when reconciling discrepancies in isotopic enrichment levels between theoretical and experimental data?

  • Purity Validation : Use high-resolution MS to detect impurities (e.g., unlabeled lysine or side products). Adjust calculations using correction factors derived from Certificate of Analysis (COA) data .
  • Metabolic Dilution : Account for endogenous lysine pools in vivo, which dilute the tracer. Compartmental modeling (e.g., using SAAM II software) can correct for dilution effects .
  • Data Analysis Tools : Employ probabilistic scoring models (e.g., Andromeda in MaxQuant) to distinguish labeled vs. unlabeled peptides and resolve ambiguous spectral matches .

Q. How does the position of isotopic labels (e.g., 1-¹³C vs. 6-¹³C) influence tracer studies in bacterial or eukaryotic systems?

The label position determines which metabolic pathways are traceable. For example:

  • 1-¹³C : Tracks lysine catabolism via the saccharopine pathway (e.g., in mammalian cells).
  • 6-¹³C : Monitors lysine incorporation into bacterial cell walls (e.g., peptidoglycan synthesis in E. coli). Position-specific labeling requires customized synthesis protocols, often involving enzymatic transamination or chemical synthesis with ¹³C-labeled precursors .

Key Methodological Resources

  • SILAC Workflow : Detailed protocols for cell culture labeling, MS data acquisition, and analysis using MaxQuant/Andromeda .
  • Isotopic Purity Standards : Always cross-validate commercial COA data with in-house LC-MS to ensure >98% isotopic enrichment .
  • Tracer Kinetics Software : Tools like IsoCor (for GC-MS) or OpenMETA (for flux balance analysis) model isotopic incorporation and correct for natural abundance .

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